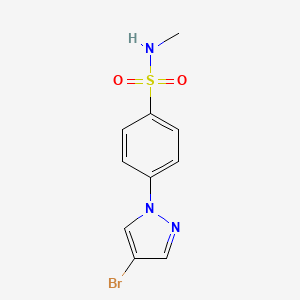
4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide” is a chemical compound with the molecular formula C9H8BrN3O2S . It is related to other compounds such as “4-(4-bromo-1H-pyrazol-1-yl)piperidine hydrochloride” and "4-Bromo-1H-pyrazole" .
Synthesis Analysis
While specific synthesis methods for “4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide” were not found, related compounds such as “4-Bromo-1H-pyrazole” may be used in the preparation of various pharmaceutical and biologically active compounds .Molecular Structure Analysis
The InChI code for “4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide” is 1S/C9H8BrN3O2S/c10-7-5-12-13(6-7)8-1-3-9(4-2-8)16(11,14)15/h1-6H,(H2,11,14,15) .Aplicaciones Científicas De Investigación
HIV-1 Infection Prevention
Research indicates that derivatives of methylbenzenesulfonamide, such as 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide, show potential in HIV-1 infection prevention. Small molecular antagonists in this category could be developed as targeting preparations for this purpose (Cheng De-ju, 2015).
Photodynamic Cancer Therapy
A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including this compound, highlighted their potential in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yield, which is crucial for Type II photosensitizers in treating cancer (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Corrosion Inhibition
Derivatives of this compound have been synthesized for use as corrosion inhibitors. These compounds have shown efficacy in protecting carbon steel in hydrochloric acid environments, suggesting their utility in industrial applications (S. M. Tawfik, 2015).
DNA Binding and Anticancer Activity
Studies of mixed-ligand copper(II)-sulfonamide complexes, including derivatives of this compound, reveal their significant DNA binding and cleavage ability. This suggests potential for anticancer activity, particularly through the induction of apoptosis in tumor cells (M. González-Álvarez et al., 2013).
Antibacterial and Antifungal Activities
Compounds including this compound have been evaluated for their antibacterial and antifungal properties. They demonstrated effectiveness against various bacterial strains, indicating their potential use in the development of new antimicrobial agents (R. Pundeer et al., 2013).
Safety and Hazards
The safety data sheet for a related compound, “4-(4-Bromo-1H-pyrazol-1-yl)aniline”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin irritation and serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
4-(4-bromopyrazol-1-yl)-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O2S/c1-12-17(15,16)10-4-2-9(3-5-10)14-7-8(11)6-13-14/h2-7,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCNMHICQSIDTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675294 |
Source


|
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-99-4 |
Source


|
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}propanoic acid](/img/structure/B1372298.png)

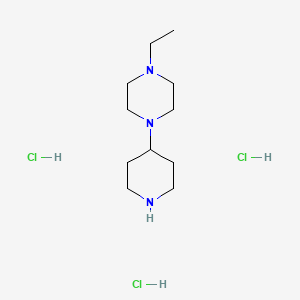
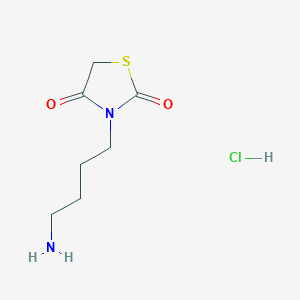
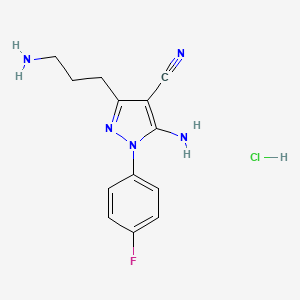
![ethyl 4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B1372306.png)

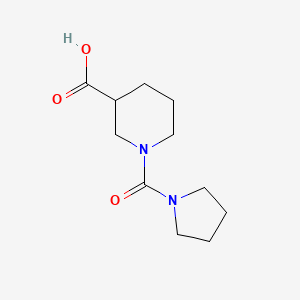

![1-(2,4-dimethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1372312.png)
![N-[(2-methoxy-5-sulfamoylphenyl)methyl]propanamide](/img/structure/B1372313.png)
![2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)ethanamine hydrochloride](/img/structure/B1372316.png)


